Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride
Description
Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a 2-hydroxypropyl linker substituted with a 2-methylphenoxy group and an ethyl carboxylate moiety. This compound belongs to a class of bioactive molecules where structural modifications on the phenoxy and piperazine rings significantly influence physicochemical properties and pharmacological activity. Its synthesis typically involves coupling reactions between piperazine intermediates and phenoxypropyl derivatives, followed by hydrochloride salt formation, as seen in analogous procedures .
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-3-22-17(21)19-10-8-18(9-11-19)12-15(20)13-23-16-7-5-4-6-14(16)2;/h4-7,15,20H,3,8-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYYDFKZNJHAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves several steps. One common synthetic route includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 2-hydroxy-3-(o-tolyloxy)propyl chloride under basic conditions to yield the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
Therapeutic Applications
Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate hydrochloride has been investigated for its potential therapeutic benefits, particularly in the following areas:
- Antihypertensive Effects : Research indicates that derivatives of piperazine compounds exhibit significant antihypertensive properties. These compounds can block alpha-1 and beta-adrenergic receptors, leading to vasodilation and reduced blood pressure levels .
- Anticancer Activity : Some studies have suggested that piperazine derivatives may possess anticancer properties. They are believed to inhibit key enzymes involved in cancer cell metabolism, potentially slowing tumor growth .
- Neurological Disorders : There is ongoing research into the use of piperazine derivatives for treating neurological conditions, such as anxiety and depression. These compounds may modulate neurotransmitter systems, offering a pathway for new therapeutic agents .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Reagents and Conditions : The compound can be synthesized using various reagents such as phenols and piperazine derivatives under controlled conditions to ensure high yield and purity .
- Mechanism of Action : The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific biological targets, such as receptors or enzymes involved in disease processes .
The biological activity of this compound includes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the metabolic pathways of various diseases, including cancer and hypertension .
- Receptor Modulation : Its ability to modulate adrenergic receptors suggests potential applications in cardiovascular therapies, where controlling blood pressure is critical .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity and leading to various biological effects. The hydroxyl and piperazine groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Phenoxy Substituents: The target compound’s 2-methylphenoxy group balances lipophilicity and steric effects compared to electron-withdrawing groups (e.g., chloro in Compound 9) or bulky systems (e.g., xanthenone in [XVIII]) .
- Piperazine Modifications : Ethyl carboxylate at N1 is a common feature, enhancing solubility and stability via salt formation .
Antimicrobial Activity:
- Compound [XVIII] () exhibits 94% inhibition of M. tuberculosis, attributed to the xanthenone group’s planar structure enhancing membrane penetration . The target compound’s simpler 2-methylphenoxy may reduce potency but improve synthetic accessibility.
- Piperazine-based analogs with chloro or methoxy groups (e.g., HBK14, ) show varied activity depending on substituent topology, suggesting that the target compound’s methyl group may optimize selectivity .
Receptor Binding and Selectivity:
- Compounds with 2-methoxyphenyl piperazine (e.g., HBK14, ) demonstrate affinity for serotonin and dopamine receptors due to the methoxy group’s electron-donating effects .
Biological Activity
Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate hydrochloride is a synthetic compound that has garnered interest in various fields, particularly medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a complex structure characterized by a piperazine ring, an ethyl ester group, and a hydroxypropyl moiety linked to a methylphenoxy group. Its molecular formula is with a molecular weight of approximately 364.87 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating neurotransmission pathways.
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing the compound's binding affinity to specific targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, similar to other piperazine derivatives that have shown activity against acetylcholinesterase and other targets involved in neurodegenerative diseases .
Pharmacological Studies
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Effects : In vitro studies have demonstrated the compound's potential to reduce inflammation markers, suggesting its use in treating inflammatory conditions.
- Analgesic Properties : Animal models have shown that this compound may possess analgesic effects, comparable to established pain relievers.
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for use in neuroprotection against conditions like Alzheimer's disease.
Case Studies
- Neurodegenerative Disease Models : In studies involving rodent models of Alzheimer's disease, the administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a protective role against neurodegeneration.
- Inflammation Models : In models of acute inflammation induced by carrageenan, treatment with this compound significantly decreased paw edema compared to control groups, indicating potent anti-inflammatory activity .
Comparative Analysis with Other Piperazine Derivatives
To better understand the efficacy of this compound, it is useful to compare its biological activity with other related compounds:
| Compound Name | Activity Type | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | Acetylcholinesterase Inhibitor | 150 | Effective in cognitive enhancement models |
| Compound B | Anti-inflammatory | 200 | Similar efficacy in reducing edema |
| This compound | Neuroprotective/Analgesic | TBD | Promising results in preliminary studies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing piperazine-based hydrochloride salts like Ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl) with HOBt as an activator in dichloromethane. Post-reaction, the product is purified using flash column chromatography (silica gel, ethyl acetate/hexane gradient) and converted to the hydrochloride salt by treatment with dry HCl in diethyl ether .
- Validation : Confirm reaction completion via TLC or LC/MS, and characterize the final product using NMR and elemental analysis .
Q. What analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Techniques :
- NMR Spectroscopy : Assign proton (¹H) and carbon (¹³C) chemical shifts to verify substituent positions and stereochemistry .
- LC/MS : Confirm molecular weight and purity (>95%) by retention time and mass-to-charge ratio (e.g., [M+H]⁺ or [M-Cl]⁻ ions) .
- HPLC : Use reverse-phase columns (C18) with UV detection to quantify impurities (<2%) and validate against reference standards .
Q. What safety protocols are recommended for handling piperazine hydrochloride derivatives?
- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure.
- Storage : Keep in airtight containers under dry, inert conditions (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation .
- Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for piperazine hydrochloride derivatives with bulky aromatic substituents?
- Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. HOBt/EDC) to improve efficiency for sterically hindered substrates .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., racemization) .
Q. How should discrepancies between theoretical and observed NMR data be resolved?
- Troubleshooting :
- Dynamic Effects : Check for conformational exchange (e.g., piperazine ring puckering) causing peak broadening; use variable-temperature NMR .
- Impurity Interference : Re-purify the compound via recrystallization (e.g., ethanol/ether) and reacquire spectra .
- Stereochemical Assignments : Compare experimental data with computational predictions (DFT calculations) or X-ray crystallography .
Q. What pharmacological assays are suitable for evaluating receptor-binding activity of this compound?
- Assays :
- Radioligand Binding : Use ³H-labeled ligands (e.g., ³H-LSD for serotonin receptors) to determine Ki values and binding affinity .
- cAMP Inhibition : Measure Gi/o-coupled receptor activity (e.g., 5-HT1F) via GloSensor assays in transfected HEK293T cells .
- Selectivity Profiling : Screen against related receptors (e.g., 5-HT1A, 5-HT2B) to assess specificity .
Q. How can impurities arising during synthesis be identified and quantified?
- Methods :
- HPLC-MS/MS : Use gradient elution (e.g., methanol/buffer) to separate and characterize byproducts (e.g., des-chloro analogs) .
- Reference Standards : Compare retention times and fragmentation patterns with synthesized impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) .
- Limit Tests : Establish thresholds for genotoxic impurities (e.g., alkylating agents) per ICH Q3A/B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
